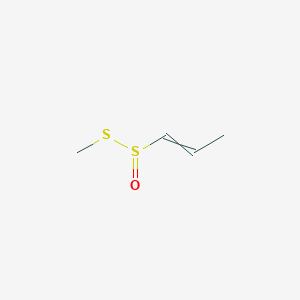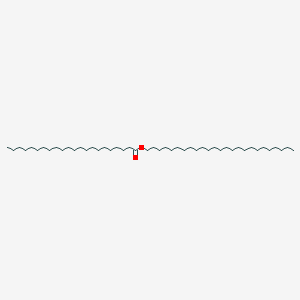
Pentacosyl docosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentacosyl docosanoate is a long-chain ester compound, specifically a wax monoester. It is composed of a pentacosyl group (a 25-carbon chain) and a docosanoate group (a 22-carbon chain esterified with a carboxylic acid). This compound is classified under fatty acid esters and is known for its hydrophobic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentacosyl docosanoate can be synthesized through the esterification of pentacosanol and docosanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions with the removal of water to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of docosenoic acid to produce docosanoic acid, followed by esterification with pentacosanol. The process may be optimized for large-scale production by using continuous flow reactors and efficient separation techniques to isolate the desired ester .
Analyse Des Réactions Chimiques
Types of Reactions
Pentacosyl docosanoate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Hydrolysis: In the presence of strong acids or bases, this compound can be hydrolyzed to yield pentacosanol and docosanoic acid.
Oxidation: The ester can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the ester can lead to the formation of alcohols.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Pentacosanol and docosanoic acid.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Applications De Recherche Scientifique
Pentacosyl docosanoate has several applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its role in biological membranes and its potential as a biomarker.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of cosmetics and personal care products for its emollient properties.
Mécanisme D'action
The mechanism of action of pentacosyl docosanoate involves its interaction with lipid membranes. Due to its long hydrophobic chains, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems where the compound can help in the controlled release of active ingredients .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentacosane: A 25-carbon alkane.
Docosane: A 22-carbon alkane.
Behenyl alcohol: A 22-carbon alcohol.
Docosanoic acid: A 22-carbon carboxylic acid.
Uniqueness
Pentacosyl docosanoate is unique due to its ester linkage, which imparts distinct chemical and physical properties compared to its individual components. The ester bond makes it more hydrophobic and less reactive than its parent alcohol and acid, making it suitable for applications requiring stability and hydrophobicity .
Propriétés
Numéro CAS |
137732-44-6 |
|---|---|
Formule moléculaire |
C47H94O2 |
Poids moléculaire |
691.2 g/mol |
Nom IUPAC |
pentacosyl docosanoate |
InChI |
InChI=1S/C47H94O2/c1-3-5-7-9-11-13-15-17-19-21-23-24-25-26-28-30-32-34-36-38-40-42-44-46-49-47(48)45-43-41-39-37-35-33-31-29-27-22-20-18-16-14-12-10-8-6-4-2/h3-46H2,1-2H3 |
Clé InChI |
HSXVHAPZNKZODX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


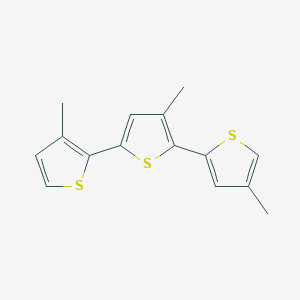
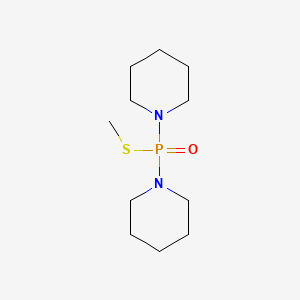
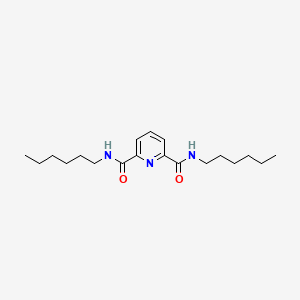
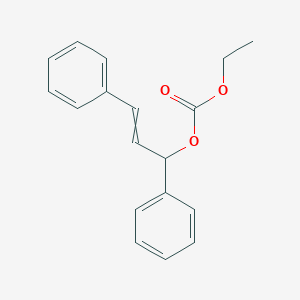
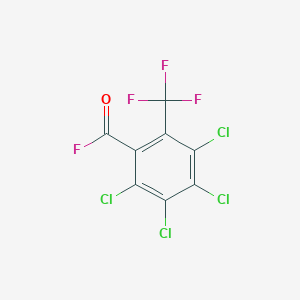
![1-({11-[Hydroxy(dimethyl)silyl]undecanoyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14289106.png)
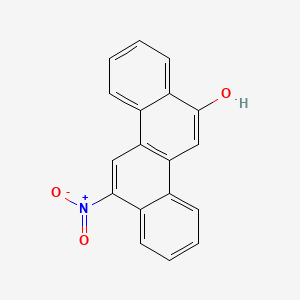

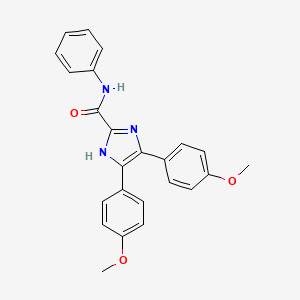
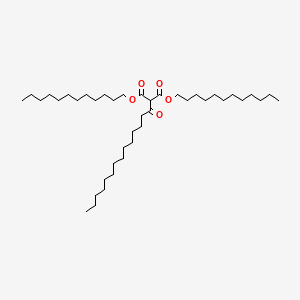
![2-[5-(4-Bromophenyl)furan-2-yl]quinazolin-4-ol](/img/structure/B14289141.png)
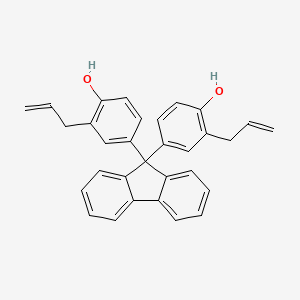
![6,9,12,15,18,29,32,35,38,41-Decaoxapentacyclo[40.4.0.05,46.019,24.023,28]hexatetraconta-1(46),2,4,19,21,23,25,27,42,44-decaene](/img/structure/B14289164.png)
